Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester
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Overview
Description
Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is a complex organic compound with the molecular formula C20H32N2O3S It is known for its unique structure, which includes a carbamic acid moiety linked to a sulfinyl group and two benzofuranyl esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester typically involves the reaction of carbamic acid derivatives with sulfinyl compounds under controlled conditions. One common method involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl alcohol with a sulfinyl chloride in the presence of a base, followed by the addition of a carbamic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents like methanol or ethanol.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted carbamates and esters.
Scientific Research Applications
Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzyme function. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(diethylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, N,N-diethyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is unique due to its sulfinyl linkage, which imparts distinct chemical properties and reactivity compared to other carbamic acid derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
77248-42-1 |
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Molecular Formula |
C24H28N2O7S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonylamino]methylsulfinylmethyl]carbamate |
InChI |
InChI=1S/C24H28N2O7S/c1-23(2)11-15-7-5-9-17(19(15)32-23)30-21(27)25-13-34(29)14-26-22(28)31-18-10-6-8-16-12-24(3,4)33-20(16)18/h5-10H,11-14H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
BMDUNRRKTQQENX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)NCS(=O)CNC(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |
Origin of Product |
United States |
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